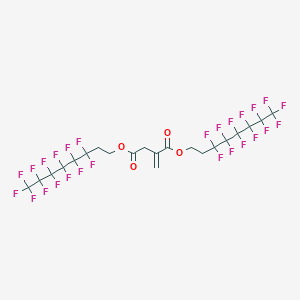
Bis(1H,1H,2H,2H-perfluorooctyl)itaconate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1H,1H,2H,2H-perfluorooctyl)itaconate is a fluorinated organic compound with the molecular formula C21H12F26O4. It is known for its unique properties, including high thermal stability, chemical resistance, and hydrophobicity. These characteristics make it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1H,1H,2H,2H-perfluorooctyl)itaconate typically involves the esterification of itaconic acid with 1H,1H,2H,2H-perfluorooctanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, can further enhance the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Bis(1H,1H,2H,2H-perfluorooctyl)itaconate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Ester derivatives with different functional groups.
Scientific Research Applications
Bis(1H,1H,2H,2H-perfluorooctyl)itaconate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of fluorinated polymers and copolymers.
Biology: Employed in the development of hydrophobic coatings for biological assays.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.
Industry: Utilized in the production of high-performance materials, such as water-repellent fabrics and corrosion-resistant coatings.
Mechanism of Action
The mechanism of action of Bis(1H,1H,2H,2H-perfluorooctyl)itaconate involves its interaction with various molecular targets. The compound’s fluorinated chains provide hydrophobic interactions, while the ester groups can participate in hydrogen bonding and other polar interactions. These properties enable it to form stable complexes with other molecules, enhancing its effectiveness in various applications.
Comparison with Similar Compounds
Similar Compounds
- 1H,1H,2H,2H-Perfluorooctyltriethoxysilane
- 1H,1H,2H,2H-Perfluorooctyl iodide
- 1H,1H,2H,2H-Perfluorooctyl phosphate
Uniqueness
Bis(1H,1H,2H,2H-perfluorooctyl)itaconate stands out due to its dual functionality, combining the properties of itaconic acid and perfluorooctanol. This unique combination provides enhanced thermal stability, chemical resistance, and hydrophobicity compared to other similar compounds.
Properties
CAS No. |
49676-56-4 |
|---|---|
Molecular Formula |
C21H12F26O4 |
Molecular Weight |
822.3 g/mol |
IUPAC Name |
bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) 2-methylidenebutanedioate |
InChI |
InChI=1S/C21H12F26O4/c1-7(9(49)51-5-3-11(24,25)13(28,29)15(32,33)17(36,37)19(40,41)21(45,46)47)6-8(48)50-4-2-10(22,23)12(26,27)14(30,31)16(34,35)18(38,39)20(42,43)44/h1-6H2 |
InChI Key |
INMZEORJCBRDMK-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CC(=O)OCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)OCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


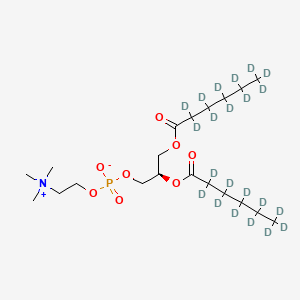
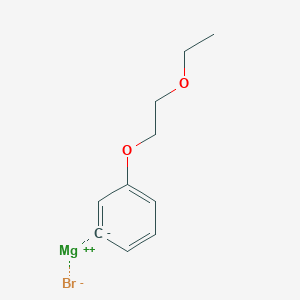
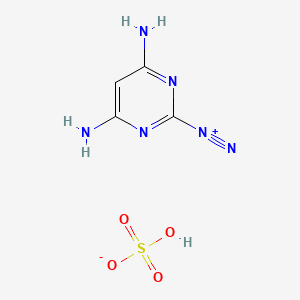
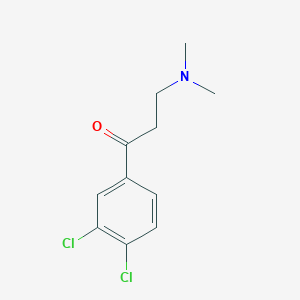
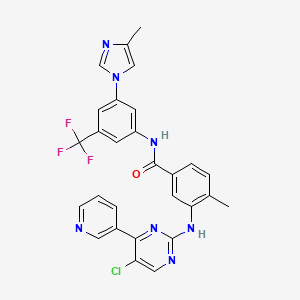
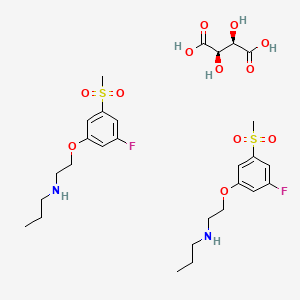
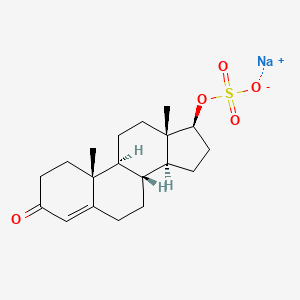
![2-Fluoro-N-[2-hydroxy-3-(methylphenylamino)propyl]benzamide](/img/structure/B13421719.png)
![2,4(1h,3h)-Pyrimidinedione, 6-[(methylthio)methyl]-](/img/structure/B13421721.png)
![[4-(Dichloromethyl)phenyl]-trimethoxysilane](/img/structure/B13421724.png)
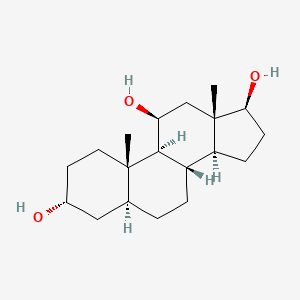
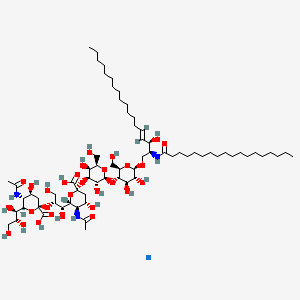
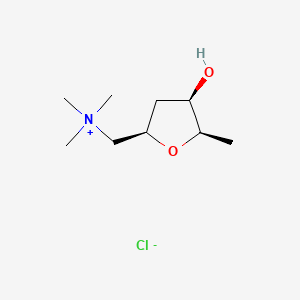
![Dimethyl({3-[methyl(nitroso)amino]propyl})amine](/img/structure/B13421754.png)
